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molecular formula C7H7BrO2 B1266160 2-Bromo-4-(hydroxymethyl)phenol CAS No. 29922-56-3

2-Bromo-4-(hydroxymethyl)phenol

Cat. No. B1266160
M. Wt: 203.03 g/mol
InChI Key: HAFQFRJTRZBJJF-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

A mixture of 2-bromo-4-(hydroxymethyl)phenol (3.00 g, 14.7 mmol), iodoethane (4.60 mL, 44.3 mmol) and potassium carbonate (6.12 g, 44.3 mmol) in ethanol (30 mL) was stirred at room temperature for 2 days. The obtained reaction mixture was filtered through celite, and the solvent was evaporated under reduced pressure. The residue was applied to silica gel chromatography (ethyl acetate). The solvent was evaporated under reduced pressure to give (3-bromo-4-ethoxyphenyl)methanol (2.98 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[OH:10].I[CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[O:10][CH2:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CO)O
Name
Quantity
4.6 mL
Type
reactant
Smiles
ICC
Name
Quantity
6.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=C(C=CC1OCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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